4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound that belongs to the class of isobenzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isobenzofuran core through cyclization reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution or addition reactions.
Step 3: Methylation of specific positions on the molecule using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.
Uniqueness
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C14H18N2O2 |
---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
4-methyl-5-[(2R,6S)-6-methylpiperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-8-5-15-6-13(16-8)10-3-4-11-12(9(10)2)7-18-14(11)17/h3-4,8,13,15-16H,5-7H2,1-2H3/t8-,13-/m0/s1 |
InChI-Schlüssel |
IZQBCUVEGMGGDF-SDBXPKJASA-N |
Isomerische SMILES |
C[C@H]1CNC[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Kanonische SMILES |
CC1CNCC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.